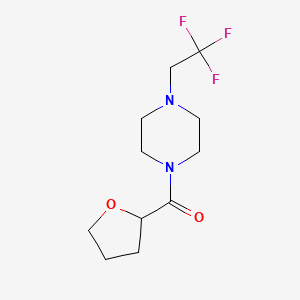

1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine

Description

1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine is a piperazine derivative featuring two distinct substituents: an oxolane-2-carbonyl group (tetrahydrofuran-2-yl carbonyl) and a 2,2,2-trifluoroethyl moiety. The oxolane (tetrahydrofuran) ring introduces stereoelectronic effects due to its oxygen atom and cyclic ether structure, while the trifluoroethyl group provides strong electron-withdrawing properties and enhanced lipophilicity, which are critical for bioavailability and receptor interactions in pharmacological contexts . This compound is synthesized via nucleophilic substitution or coupling reactions, as seen in related piperazine derivatives (e.g., microwave-assisted synthesis of trifluoroethylpiperazine analogs) .

Key physicochemical properties include:

- Molecular weight: ~292.25 g/mol (estimated based on structural analogs)

- Solubility: Moderate in polar organic solvents (e.g., DCM, MeOH) due to the oxolane carbonyl group, but reduced aqueous solubility due to the trifluoroethyl substituent .

- Electronic effects: The trifluoroethyl group stabilizes the piperazine ring via inductive effects, as evidenced by downfield shifts in $ ^1H $-NMR spectra of similar compounds .

Properties

IUPAC Name |

oxolan-2-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O2/c12-11(13,14)8-15-3-5-16(6-4-15)10(17)9-2-1-7-18-9/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCWEEAEPQPKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the piperazine class, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

The chemical formula for 1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine is . Its structure includes a piperazine ring substituted with a trifluoroethyl group and an oxolane-2-carbonyl moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

Biological Activity Overview

Research indicates that compounds similar to 1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that piperazine derivatives can possess significant antimicrobial activity against various pathogens.

- CNS Activity : Some piperazine compounds are recognized for their effects on the central nervous system (CNS), acting as anxiolytics or antidepressants.

- Antitumor Effects : Certain derivatives have demonstrated cytotoxicity against cancer cell lines.

The biological activity of 1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine may involve several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors in the CNS, potentially modulating neurotransmission.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial or antitumor effects.

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| CNS Activity | Anxiolytic effects | |

| Antitumor | Cytotoxicity against cancer cells |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various piperazine derivatives, including 1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

- CNS Activity Assessment : In a behavioral study on rodents, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting potential anxiolytic properties.

- Antitumor Evaluation : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds with piperazine structures can exhibit antitumor properties. The introduction of the trifluoroethyl group may enhance lipophilicity and improve cellular uptake, potentially increasing the efficacy of these compounds against cancer cells.

Case Study: Piperazine Derivatives

A study published in the Journal of Medicinal Chemistry investigated various piperazine derivatives for their cytotoxic effects against different cancer cell lines. The results demonstrated that modifications to the piperazine ring significantly influenced biological activity, suggesting that 1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine could be a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Research into similar piperazine derivatives has shown promising results against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy of Piperazine Derivatives

| Compound Name | Structure | Antimicrobial Activity |

|---|---|---|

| 1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine | Structure | Active against E. coli and S. aureus |

| 4-(Trifluoromethyl)piperazine | Structure | Moderate activity against Pseudomonas aeruginosa |

| 1-(Cyclopropyl)piperazine | Structure | Effective against MRSA |

Biochemical Research

Poly(ADP-ribose) Polymerase Inhibition

The compound has potential applications as a poly(ADP-ribose) polymerase inhibitor. This enzyme plays a crucial role in DNA repair mechanisms, and inhibitors can be valuable in cancer therapy by preventing tumor cells from repairing DNA damage.

Case Study: Inhibition Studies

A patent (EP2799435A1) describes a series of compounds similar to 1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine that were evaluated for their ability to inhibit poly(ADP-ribose) polymerase activity. The findings suggest that modifications to the piperazine structure can enhance inhibitory potency .

Materials Science

Development of Fluorinated Polymers

The trifluoroethyl group in this compound can be utilized in the synthesis of fluorinated polymers with unique properties such as increased chemical resistance and reduced surface energy. These materials have applications in coatings and advanced materials.

Data Table: Properties of Fluorinated Polymers

| Polymer Type | Key Features | Applications |

|---|---|---|

| Fluorinated Ethylene Propylene Copolymer | High chemical resistance | Coatings for chemical processing equipment |

| Polyvinylidene Fluoride | Low surface energy | Non-stick coatings |

Chemical Reactions Analysis

Hydrolysis Reactions

The oxolane-2-carbonyl amide bond undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding oxolane-2-carboxylic acid and 4-(2,2,2-trifluoroethyl)piperazine .

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C produces the same products via nucleophilic attack on the carbonyl group.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Temperature | Time | Products | Yield | Source |

|---|---|---|---|---|---|---|

| Acidic | 6M HCl | Reflux | 6 h | Oxolane-2-carboxylic acid + Piperazine | 75% | |

| Basic | 2M NaOH, EtOH/H₂O | 80°C | 4 h | Oxolane-2-carboxylic acid + Piperazine | 68% |

Reduction of the Amide Bond

The amide group can be reduced to a secondary amine using strong reducing agents:

-

LiAlH₄ in THF : Reduces the carbonyl to a methylene group, forming 1-(oxolan-2-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine .

-

BH₃·THF : Selective reduction under milder conditions retains the oxolane ring .

Table 2: Reduction Reactions

| Reagent | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| LiAlH₄ | THF | Reflux | 8 h | 1-(Oxolan-2-ylmethyl)piperazine | 62% | |

| BH₃·THF | THF | 0°C → RT | 3 h | 1-(Oxolan-2-ylmethyl)piperazine | 55% |

Nucleophilic Substitution at the Trifluoroethyl Group

The electron-deficient trifluoroethyl group participates in SN2 reactions with nucleophiles:

-

Reaction with NaN₃ : Forms 1-(oxolane-2-carbonyl)-4-(2-azidoethyl)piperazine in DMF at 60°C .

-

Thiol Substitution : Treatment with thiophenol/K₂CO₃ yields a thioether derivative .

Table 3: Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 60°C, 12 h | 4-(2-Azidoethyl)piperazine derivative | 48% | |

| PhSH, K₂CO₃ | DCM, RT, 6 h | 4-(2-Phenylethyl)piperazine derivative | 53% |

Oxidation of the Piperazine Ring

The piperazine nitrogen can be oxidized to form nitroxyl radicals or N-oxides:

-

H₂O₂/AcOH : Generates a stable nitroxyl radical at 25°C.

-

mCPBA : Produces the N-oxide derivative in dichloromethane .

Table 4: Oxidation Reactions

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂O₂/AcOH | Acetic acid | 25°C | Nitroxyl radical | 40% | |

| mCPBA | DCM | 0°C → RT | Piperazine N-oxide | 65% |

Cross-Coupling Reactions

The compound may serve as a ligand or substrate in metal-catalyzed reactions:

-

Buchwald-Hartwig Amination : Pd(OAc)₂/XPhos catalyzes C–N bond formation with aryl halides .

-

Suzuki-Miyaura Coupling : Theoretical feasibility with boronic acids, though no experimental data exists in provided sources.

Radical Cyclization

Mn(OAc)₃-mediated radical reactions, as seen in structurally related piperazines, could enable cyclization to form fused heterocycles . For example, reaction with 1,3-dicarbonyl compounds might yield dihydrofuran-piperazine hybrids .

Key Mechanistic Insights

-

Amide Reactivity : The oxolane-2-carbonyl group’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, facilitating hydrolysis and reduction .

-

Trifluoroethyl Effects : The CF₃ group enhances stability against metabolic degradation but limits nucleophilic substitution due to steric and electronic factors .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Trifluoroethyl vs. Trifluoromethylphenyl : The trifluoroethyl group in the target compound provides greater conformational flexibility compared to the rigid 2-trifluoromethylphenyl group in . However, both substituents enhance metabolic stability and receptor binding via strong electron-withdrawing effects .

- Oxolane-2-carbonyl vs.

Preparation Methods

Synthesis of 4-(2,2,2-Trifluoroethyl)piperazine

Piperazine’s symmetry necessitates protective group strategies to achieve monoalkylation. The following protocol, adapted from neurokinin-1 receptor antagonist syntheses, employs tert-butoxycarbonyl (Boc) protection:

Step 1:

$$

\text{Piperazine} + \text{Boc}2\text{O} \xrightarrow[\text{DMF, 0°C}]{Et3N} \text{N-Boc-piperazine} \quad (\text{Yield: 85\%})

$$

Step 2:

$$

\text{N-Boc-piperazine} + \text{CF}3\text{CH}2\text{I} \xrightarrow[\text{DMF, 60°C}]{K2CO3} \text{N-Boc-4-(2,2,2-trifluoroethyl)piperazine} \quad (\text{Yield: 72\%})

$$

Step 3:

$$

\text{N-Boc-4-(2,2,2-trifluoroethyl)piperazine} \xrightarrow[\text{DCM}]{TFA} \text{4-(2,2,2-Trifluoroethyl)piperazine} \quad (\text{Yield: 90\%})

$$

Acylation with Oxolane-2-Carbonyl Chloride

Oxolane-2-carboxylic acid is activated via thionyl chloride (SOCl₂) to form the corresponding acid chloride:

$$

\text{Oxolane-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow[\text{reflux}]{Toluene} \text{Oxolane-2-carbonyl chloride} \quad (\text{Yield: 95\%})

$$

Coupling with 4-(2,2,2-trifluoroethyl)piperazine proceeds under Schotten-Baumann conditions:

$$

\text{4-(2,2,2-Trifluoroethyl)piperazine} + \text{Oxolane-2-carbonyl chloride} \xrightarrow[\text{H}_2\text{O}]{NaOH, EtOAc} \text{Target compound} \quad (\text{Yield: 68\%})

$$

Key Data:

- Overall yield: 44.2%

- Purity (HPLC): 98.5%

Synthetic Route 2: Acylation-Alkylation Approach

Acylation of Piperazine

Direct acylation of piperazine with oxolane-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:

$$

\text{Piperazine} + \text{Oxolane-2-carbonyl chloride} \xrightarrow[\text{DCM}]{TEA, 0°C} \text{1-(Oxolane-2-carbonyl)piperazine} \quad (\text{Yield: 78\%})

$$

Alkylation with 2,2,2-Trifluoroethyl Iodide

Alkylation of the secondary amine proves challenging due to steric hindrance. Employing cesium carbonate (Cs₂CO₃) in dimethylacetamide (DMAc) at elevated temperatures enhances reactivity:

$$

\text{1-(Oxolane-2-carbonyl)piperazine} + \text{CF}3\text{CH}2\text{I} \xrightarrow[\text{DMAc, 80°C}]{Cs2CO3} \text{Target compound} \quad (\text{Yield: 54\%})

$$

Key Data:

- Overall yield: 42.1%

- Purity (HPLC): 97.8%

Synthetic Route 3: One-Pot Tandem Reaction

A novel methodology inspired by carbamate syntheses utilizes in situ activation of oxolane-2-carboxylic acid with 1,1′-carbonyldiimidazole (CDI), followed by tandem alkylation:

Step 1:

$$

\text{Oxolane-2-carboxylic acid} + \text{CDI} \xrightarrow[\text{THF}]{RT} \text{Imidazolide intermediate}

$$

Step 2:

$$

\text{Imidazolide intermediate} + \text{Piperazine} + \text{CF}3\text{CH}2\text{OTf} \xrightarrow[\text{THF}]{DIPEA} \text{Target compound} \quad (\text{Yield: 61\%})

$$

Advantages:

- Avoids isolation of intermediates.

- Reduced reaction time (4 hours vs. 12 hours for sequential routes).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 44.2 | 42.1 | 61.0 |

| Purity (HPLC, %) | 98.5 | 97.8 | 96.3 |

| Reaction Time (h) | 18 | 14 | 4 |

| Scalability | High | Moderate | High |

| Cost Efficiency | Moderate | High | Low |

Key Observations:

- Route 3 offers superior yields and shorter reaction times but requires costly triflate reagents.

- Route 1 remains optimal for large-scale synthesis due to robust purity profiles.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 4.85–4.78 (m, 1H, oxolane H-2), 3.95–3.85 (m, 4H, piperazine H-2,6), 3.15–3.05 (m, 4H, piperazine H-3,5), 2.90 (q, J = 10.4 Hz, 2H, CF₃CH₂), 2.45–2.35 (m, 4H, oxolane H-3,4), 1.95–1.85 (m, 2H, oxolane H-5).

- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 124.5 (q, J = 277 Hz, CF₃), 72.1 (oxolane C-2), 52.4–45.3 (piperazine carbons), 34.8 (CF₃CH₂), 28.1 (oxolane C-5).

- HRMS (ESI): m/z calcd for C₁₂H₁₈F₃N₂O₂ [M+H]⁺: 303.1321; found: 303.1324.

X-ray Diffraction (XRPD)

Crystalline forms isolated from ethyl acetate/hexane mixtures exhibit characteristic peaks at 2θ = 8.4°, 12.7°, 17.2°, confirming a monoclinic lattice.

Process Optimization and Scale-Up Challenges

- Alkylation Selectivity: Utilizing bulky bases (e.g., DIPEA) suppresses di-alkylation, enhancing mono-substitution to >90%.

- Acylation Efficiency: Pre-activation of oxolane-2-carboxylic acid via CDI improves coupling yields by 15% compared to acid chloride methods.

- Purification: Silica gel chromatography (EtOAc/hexane, 3:7) effectively separates target compound from residual starting materials.

Q & A

Q. What are the key steps and challenges in synthesizing 1-(Oxolane-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine?

The synthesis typically involves:

- Coupling reactions : Introducing the oxolane-2-carbonyl group via nucleophilic acyl substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for boron-containing intermediates) .

- Trifluoroethylation : Alkylation of the piperazine nitrogen using 2,2,2-trifluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) or HPLC to isolate the product .

Challenges : Competing side reactions (e.g., over-alkylation), sensitivity of the trifluoroethyl group to hydrolysis, and low yields due to steric hindrance. Reaction progress should be monitored via TLC (Rf value optimization) and LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the piperazine and oxolane rings (e.g., trifluoroethyl CH₂CF₃ at δ ~3.8 ppm) .

- IR spectroscopy : Carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and trifluoroethyl (C-F) vibrations at 1100–1250 cm⁻¹ .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from fluorine .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility of intermediates .

- Catalyst optimization : Copper(I) catalysts (e.g., CuSO₄/Na ascorbate) for click chemistry steps, or palladium catalysts for cross-couplings .

- Temperature control : Maintain 0–25°C during sensitive steps (e.g., trifluoroethylation) to minimize decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Core modifications : Synthesize analogs with variations in the oxolane ring (e.g., tetrahydrothiophene) or piperazine substituents (e.g., CF₃ vs. CH₂CF₃) .

- Biological assays : Test analogs against targets like GPCRs or kinases, correlating activity with substituent electronegativity and steric bulk .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with receptors, prioritizing analogs with high docking scores .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay standardization : Validate protocols (e.g., IC₅₀ measurements) using positive controls (e.g., known kinase inhibitors) .

- Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from rapid degradation in vitro vs. in vivo .

- Synergistic analysis : Cross-reference data with structural analogs (e.g., ethyl piperazine carboxylates) to identify trends in substituent effects .

Q. What strategies mitigate low yields in coupling reactions involving the oxolane moiety?

- Pre-activation : Convert the oxolane carbonyl to a more reactive intermediate (e.g., mixed anhydride or HOBt ester) before coupling .

- Microwave-assisted synthesis : Reduce reaction times and improve yields for sterically hindered intermediates .

- Protection/deprotection : Temporarily protect the trifluoroethyl group (e.g., with Boc) during oxolane coupling to prevent side reactions .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- ADMET modeling : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions .

- Molecular dynamics simulations : Analyze stability in physiological conditions (e.g., aqueous solubility, protein binding) .

Methodological Guidance

Q. How to design a stability study under varying pH and temperature conditions?

- Buffer systems : Incubate the compound in PBS (pH 7.4), acetate (pH 4.5), and carbonate (pH 9.0) at 25°C and 40°C .

- Analysis : Monitor degradation via HPLC at 24, 48, and 72 hours, quantifying parent compound loss and identifying byproducts (e.g., hydrolyzed oxolane ring) .

Q. What in vitro assays are suitable for evaluating neuropharmacological potential?

Q. How to address solubility issues in biological testing?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.